molecular formula C12H19N3O B2988154 {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol CAS No. 1094353-29-3

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol

Cat. No.: B2988154
CAS No.: 1094353-29-3
M. Wt: 221.304
InChI Key: GUABVDOVRIITCB-UHFFFAOYSA-N
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Preparation Methods

One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, piperidine derivatives are explored for their potential therapeutic effects, including their use as drug candidates for various diseases .

Mechanism of Action

The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol can be compared to other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15/h1-2,8,10,16H,3-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABVDOVRIITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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